4-Iodo-3-nitroaniline
Description
Contextualization within Contemporary Halogenated Nitroaromatic Chemistry Research
Halogenated nitroaromatic compounds are a critical class of chemicals used extensively as intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients. researchgate.netepa.gov A significant challenge in this field is achieving selective transformations, particularly in catalytic hydrogenation, where the nitro group is reduced to an amine. researchgate.netacs.org The carbon-halogen bond strength decreases from fluorine to iodine, making the carbon-iodine bond the most susceptible to cleavage (hydrodehalogenation) under reductive conditions. researchgate.netunimi.it
Research involving 4-Iodo-3-nitroaniline and its analogs, like 1-iodo-4-nitrobenzene (B147127), often serves as a model system to evaluate the chemoselectivity of new catalysts. researchgate.netacs.org The goal is to develop catalytic systems that can efficiently reduce the nitro group while preserving the fragile C-I bond. researchgate.net Studies have explored various catalysts, including Raney cobalt and platinum-vanadium on carbon (Pt-V/C), in both batch and continuous flow reactors to optimize reaction conditions for high selectivity toward the corresponding haloaniline. researchgate.netacs.org For instance, Raney cobalt has been identified as a highly selective catalyst for the hydrogenation of iodo-nitroaromatic compounds, minimizing the formation of deiodinated byproducts. researchgate.netacs.org
Significance of this compound as a Precursor and Functional Scaffold
The strategic placement of the amino, nitro, and iodo groups makes this compound a valuable precursor and functional scaffold in synthetic chemistry. a2bchem.com The iodo group is an excellent leaving group and a key participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. a2bchem.com The amino and nitro groups can be readily transformed into other functionalities, providing a platform for building molecular complexity. a2bchem.com
This versatility is demonstrated in its application in various synthetic endeavors:
Examples of Derivatives Synthesized from this compound
| Derivative | Reaction Type / Subsequent Use | Application Area | Reference |
|---|---|---|---|
| N-(4-Iodo-3-nitrophenyl)benzamide | Acylation | Synthetic intermediate | |
| 4-Iodo-3-nitrobenzamide | Multi-step synthesis | Intermediate for antineoplastic agents | |
| Caffeine/4-Iodo-3-nitroaniline Co-crystal | Co-crystallization | Crystal engineering, materials science | rsc.org |
| 3,4-difluoro-N2-(2-fluoro-4-iodo-phenyl)-6-methoxy-benzene-1,2-diamine | Selective hydrogenation | Intermediate for Refametinib (API) | researchgate.netacs.org |
Overview of Key Research Domains and Methodological Approaches
The academic study of this compound spans several key domains, primarily solid-state chemistry and synthetic methodology development.
Solid-State Chemistry and Crystallography
The crystal structure of this compound has been a subject of significant interest. It is isostructural (isomorphous) with 4-chloro-3-nitroaniline (B51477), and both compounds undergo a continuous second-order phase transition at low temperatures (200 K for the iodo compound). researchgate.netiucr.org These phenomena have been investigated using a combination of single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.net
At room temperature, the crystal structure exhibits a disorder where the nitro group is inclined towards the benzene (B151609) ring in two different orientations. researchgate.netiucr.org This disorder is resolved at lower temperatures. iucr.org The crystal packing is characterized by a network of hydrogen bonds, including three-center N—H⋯(O)₂ bonds and two-center N—H⋯N bonds, which link the molecules into sheets. researchgate.net
Crystallographic Data for this compound (High-Temperature Phase)
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 293 K | researchgate.net |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/n | iucr.orgugr.es |
| a (Å) | 12.5219 | ugr.es |
| b (Å) | 4.2601 | ugr.es |
| c (Å) | 16.0008 | ugr.es |
| β (°) | 111.556 | ugr.es |
| Volume (ų) | 793.86 | ugr.es |
Synthetic and Methodological Research
Methodological research focuses on leveraging the compound's functional groups for selective chemical synthesis. As discussed, a primary area is the development of catalysts for the selective hydrogenation of the nitro group without causing deiodination. researchgate.netacs.org This research is crucial for producing high-purity halogenated anilines, which are important industrial intermediates. researchgate.net Methodologies often involve screening different catalysts (e.g., noble metal-based, Raney-type) and optimizing process parameters like temperature, pressure, and solvent in both batch and continuous-flow systems to maximize yield and selectivity. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKZQOSCKSWUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301141 | |
| Record name | 4-Iodo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-04-3 | |
| Record name | 4-Iodo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-3-nitrobenzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies and Mechanistic Elucidation
Contemporary Methodologies for the Preparation of 4-Iodo-3-nitroaniline
Modern synthetic approaches to this compound leverage a variety of chemical principles, from classical electrophilic substitution to sophisticated transition metal-catalyzed reactions.
Regioselective Iodination of Nitroaniline Precursors
Direct iodination of 3-nitroaniline (B104315) is a primary route to this compound. The directing effects of the amino and nitro groups on the aromatic ring play a crucial role in determining the position of the incoming iodine atom.
A common method involves the use of iodine in the presence of an oxidizing agent. For instance, a reagent system of iodine and nitric acid in acetic acid has been shown to be effective for the iodination of various activated aromatic compounds, including nitroanilines, under ambient conditions. babafaridgroup.edu.in This method offers high yields (90-98%) and short reaction times. babafaridgroup.edu.in Another approach utilizes iodine and silver sulfate (B86663) (Ag₂SO₄). uky.edunih.gov While the iodination of 3-nitroaniline with Ag₂SO₄/I₂ in ethanol (B145695) can yield a mixture of 4- and 6-iodinated products, the use of non-polar solvents can significantly improve the regioselectivity, favoring the formation of the 4-iodo isomer. uky.edu
N-Iodosuccinimide (NIS) is another widely used iodinating agent. nih.gov The regioselectivity of NIS can be influenced by the presence of an acid catalyst. nih.gov For example, the use of NIS with p-toluenesulfonic acid (PTSA) has been reported for the iodination of various anilines. nih.gov
Table 1: Comparison of Reagents for Regioselective Iodination of 3-Nitroaniline
| Reagent System | Solvent | Key Features | Reference |
| I₂/HNO₃ | Acetic Acid | High yields (90-98%), ambient temperature, short reaction time. | babafaridgroup.edu.in |
| Ag₂SO₄/I₂ | Ethanol | Yields a mixture of 4- and 6-iodo isomers (3:1 ratio). | uky.edu |
| Ag₂SO₄/I₂ | Non-polar solvents | Improved regioselectivity towards the 4-iodo isomer. | uky.edu |
| NIS/PTSA | Acetonitrile | A common method for iodinating anilines. | nih.gov |
Diazotization-Mediated Iodination Protocols
The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for introducing an iodo group onto an aromatic ring via a diazonium salt intermediate. scribd.comthieme-connect.describd.com This process typically involves the diazotization of an aromatic amine, such as 3-nitroaniline, with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of an iodide source, commonly potassium iodide. scribd.comtpu.ru
The reaction is generally carried out in two steps at low temperatures to ensure the stability of the diazonium salt. tpu.rucore.ac.uk However, one-pot procedures have been developed to streamline the process. tpu.ru For example, a one-pot method using a sulfonic acid-based cation-exchange resin in water allows for the sequential diazotization and iodination of aromatic amines, yielding iodoarenes in good yields (50-98%). tpu.ru Another innovative approach employs a polymer-supported nitrite reagent, which facilitates the one-pot diazotization–iodination and simplifies the work-up procedure. rsc.org Cooling the reaction to 10°C can suppress the formation of phenolic byproducts. rsc.org
Solvent-free methods have also been explored, utilizing reagents like silica (B1680970) sulfuric acid and grinding techniques to promote the reaction at room temperature. thieme-connect.de
Table 2: Diazotization-Mediated Iodination Protocols
| Method | Reagents | Key Features | Reference |
| Classical Sandmeyer | NaNO₂, HCl/H₂SO₄, KI | Two-step process, low temperature required. | scribd.comtpu.ru |
| Cation-Exchange Resin | NaNO₂, cation-exchange resin, KI | One-pot, eco-friendly, aqueous medium. | tpu.ru |
| Polymer-Supported Nitrite | Polymer-supported nitrite, KI | One-pot, simplified work-up. | rsc.org |
| Solvent-Free | NaNO₂, silica sulfuric acid, KI | Room temperature, grinding method. | thieme-connect.de |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has emerged as a powerful tool for the synthesis of aryl iodides, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. rsc.org
Iron(III)-catalyzed iodination using NIS has been shown to be highly efficient and regioselective. core.ac.ukacs.org The use of an iron(III) triflimide catalyst, generated in situ from iron(III) chloride and a triflimide-based ionic liquid, allows for the rapid iodination of a wide range of arenes under mild conditions. core.ac.ukacs.org This system can effectively iodinate even deactivated compounds. acs.org
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an alternative route for forming the C-N bond in this compound. beilstein-journals.orgacsgcipr.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org While highly effective for many substrates, the success of the Buchwald-Hartwig amination can be influenced by the electronic properties of the coupling partners. researchgate.netnih.gov For instance, the reaction of p-nitroaniline has been reported to be unsuccessful under certain conditions. researchgate.netnih.gov
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener alternatives to traditional reagents and solvents.
The use of a sulfonic acid-based cation-exchange resin in water for diazotization-iodination is an example of an eco-friendly approach, as it employs a non-corrosive and reusable catalyst in an aqueous medium. tpu.ru Similarly, solvent-free methods, such as the use of nanosilica periodic acid as a catalyst for the Sandmeyer reaction, reduce the environmental impact by eliminating the need for organic solvents.
The development of catalytic systems using more abundant and less toxic first-row transition metals, such as iron, in place of precious metals like palladium, is another key aspect of green chemistry in this field. core.ac.ukacs.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters.
Solvent Effects and Reaction Kinetics
The choice of solvent can have a profound impact on the regioselectivity and rate of iodination reactions. In the iodination of 3-nitroaniline with silver sulfate and iodine, switching from ethanol to a non-polar solvent dramatically improves the regioselectivity in favor of the desired 4-iodo isomer. uky.edunih.gov
In transition metal-catalyzed reactions, the solvent can also play a crucial role in activating the catalyst. For instance, in the iron(III)-catalyzed iodination of anisole (B1667542) with NIS, the use of the ionic liquid [BMIM]NTf₂ as a solvent leads to a significantly faster reaction compared to dichloromethane. core.ac.ukacs.org This acceleration is attributed to the greater cohesive pressure of the ionic liquid, which enhances the Lewis acidity of the iron catalyst. acs.org
The kinetics of the reaction are also influenced by temperature. In diazotization-mediated iodination, maintaining a low temperature (typically 0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. scribd.com However, in some one-pot procedures, the reaction can be carried out at room temperature or even elevated temperatures, depending on the specific reagents and catalysts used. thieme-connect.dersc.org For example, in a one-pot tandem diazotization–iodination process, a temperature of 60 °C was required for the reaction of a substrate with a bulky ortho-substituent to reach completion. rsc.org
Catalyst Development and Ligand Effects
The direct iodination of aromatic compounds, particularly those with deactivating groups, often requires catalytic activation of the iodinating agent. Research has focused on various catalytic systems to enhance the efficiency and selectivity of this transformation.
Iron(III)-based catalysts have emerged as a powerful tool for activating N-iodosuccinimide (NIS), a common iodine source. acs.org The use of iron(III) triflimide, which can be generated in situ from iron(III) chloride, allows for the efficient iodination of a wide range of aromatic substrates under mild conditions. acs.orgthieme-connect.com For deactivated substrates like nitroanilines, these iron catalysts facilitate the reaction, which would otherwise be sluggish. thieme-connect.com The catalytic cycle is believed to involve the coordination of the Lewis acidic iron center to the NIS, rendering the iodine atom more electrophilic and susceptible to attack by the aromatic ring.
Silver salts, such as silver sulfate (Ag₂SO₄), in combination with elemental iodine (I₂), provide another effective method for the iodination of anilines. nih.govuky.edu This system is particularly noted for its ability to influence regioselectivity, although solvent choice plays a critical role. uky.edu For substrates that are difficult to iodinate directly, alternative multi-step methods involving diazonium salt intermediates have been developed. For instance, heterogeneous catalysts composed of acidic ionic liquids immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@SILnP) can facilitate the diazotization of anilines, followed by iodination with sodium iodide. rsc.org This approach offers advantages such as rapid reaction times and easy magnetic separation of the catalyst. rsc.org
| Catalyst System | Iodine Source | Substrate Example | Key Findings | Reference |
|---|---|---|---|---|
| Fe(NTf₂)₃ (Iron(III) triflimide) | NIS (N-Iodosuccinimide) | 4-Nitroaniline | Highly efficient iodination of deactivated arenes; gives a single regioisomer. | acs.orgthieme-connect.com |
| Ag₂SO₄ (Silver Sulfate) | I₂ (Elemental Iodine) | 3-Nitroaniline | Yields a mixture of 4- and 6-iodo isomers; regioselectivity is solvent-dependent. | nih.govuky.edu |
| Fe₃O₄@SILnP | NaI (via Diazonium Salt) | Aromatic Amines | Heterogeneous, recyclable catalyst for diazotization-iodination; rapid and high-yielding. | rsc.org |
Control of Regioselectivity and Side Product Minimization
In the synthesis of this compound from 3-nitroaniline, achieving high regioselectivity is the principal challenge. The substrate contains two directing groups: an amino (-NH₂) group, which is strongly activating and ortho-, para-directing, and a nitro (-NO₂) group, which is strongly deactivating and meta-directing. wikipedia.orgmsu.edu
In 3-nitroaniline, the directing effects of both groups are cooperative. The amino group directs incoming electrophiles to positions 2, 4, and 6, while the nitro group directs to positions 1, 5, and the same positions 2 and 6. The most powerful activating group, the amino group, dictates the primary substitution pattern, favoring attack at the positions ortho (2 and 6) and para (4) to it. wikipedia.org Therefore, the primary products of iodination are this compound and 6-iodo-3-nitroaniline.
The minimization of the 6-iodo isomer and other potential side products, such as di-iodinated species, depends heavily on the reaction conditions. numberanalytics.com The choice of solvent and catalyst can significantly alter the product ratio. For example, the iodination of 3-nitroaniline using Ag₂SO₄/I₂ in ethanol yields a mixture of the 4-iodo and 6-iodo products in a 3:1 ratio, indicating a preference for the less sterically hindered para position. nih.govuky.edu In contrast, performing the reaction in non-polar solvents with silver salts can lead to much more pronounced regioselectivity. uky.edu Iron-catalyzed methods using NIS have also been reported to give single regioisomers in many cases, offering a pathway to minimize side products. acs.org
| Reagent/Catalyst | Solvent | Substrate | Product Ratio (4-iodo : 6-iodo) | Reference |
|---|---|---|---|---|
| Ag₂SO₄ / I₂ | Ethanol | 3-Nitroaniline | 3 : 1 | nih.govuky.edu |
| Fe(NTf₂)₃ / NIS | Dichloromethane | 4-Nitroaniline | Sole product (2-iodo-4-nitroaniline) | acs.org |
Mechanistic Insights into this compound Formation
Understanding the reaction mechanisms provides a framework for optimizing synthetic protocols and predicting outcomes. The formation of this compound is predominantly governed by the principles of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction in which an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism. masterorganicchemistry.com
Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine species (e.g., I⁺ generated from a source like I₂/Ag⁺ or NIS/Fe³⁺). This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com It leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. wikipedia.org
Re-aromatization : A weak base (such as the solvent or counter-ion) removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.com This restores the C-C pi bond and the aromaticity of the ring, yielding the final substituted product. wikipedia.org
In the case of 3-nitroaniline, the activating, ortho-, para-directing amino group enhances the nucleophilicity of the ring, particularly at the C4 (para) and C6 (ortho) positions. The electron-donating ability of the nitrogen atom stabilizes the positive charge in the sigma complex intermediate through resonance, making the attack at these positions more favorable than at the meta position. wikipedia.org
Role of Intermediates in Iodination Reactions
The key intermediate in the electrophilic iodination of 3-nitroaniline is the arenium ion (sigma complex). dalalinstitute.com When the electrophile attacks the C4 position (para to the amino group), a particularly stable intermediate is formed. The positive charge can be delocalized across the ring and, crucially, onto the nitrogen atom of the amino group, forming an iminium ion resonance structure. This provides substantial stabilization compared to the intermediate formed from attack at the C5 position (meta to the amino group), where the positive charge cannot be delocalized onto the nitrogen. This enhanced stability of the intermediate for para-substitution is a major reason for the observed regioselectivity. wikipedia.org
An alternative pathway to aryl iodides involves the formation of triazene (B1217601) intermediates. akjournals.com This method starts with the diazotization of the aniline (B41778) to form a diazonium salt. This transient species can be intercepted by a secondary amine (like pyrrolidine) to form a stable triazene. The triazene can then be isolated and later decomposed in the presence of an iodide source, often under acidic conditions, to yield the aryl iodide. akjournals.com This provides a different mechanistic route that avoids direct, and sometimes difficult, electrophilic iodination.
Reductive and Oxidative Pathways in Aniline Derivatization
Once formed, this compound can be further modified through reactions involving its amino and nitro functional groups. These derivatizations are crucial for building more complex molecular architectures.
Reductive Pathways : The nitro group is highly susceptible to reduction and can be converted into a variety of other functional groups. The most common transformation is its reduction to an amino group, which can be achieved using reagents like tin(II) chloride or catalytic hydrogenation. acs.org This would convert this compound into 4-iodo-1,2-diaminobenzene. The reduction of nitroanilines can sometimes lead to oligomerization products through the formation of azo linkages as intermediates. acs.org The process is believed to proceed through nitroso (-N=O) and hydroxylamino (-NH-OH) intermediates before reaching the final amine. acs.org
Oxidative Pathways : The amino group of an aniline derivative can undergo oxidative reactions. For example, a mild and efficient copper(I)-catalyzed oxidative coupling of anilines can produce azo compounds (R-N=N-R) or, in the case of secondary anilines, tetrasubstituted hydrazines (R₂N-NR₂). nih.gov The proposed mechanism involves the formation of nitrogen radicals which then dimerize. nih.gov Another oxidative process involves the reaction of anilines with oxidants like sodium periodate (B1199274) (NaIO₄) to achieve coupling with other aromatic amines, a reaction used in bioconjugation. nih.gov These pathways highlight the versatility of the aniline functional group in forming new N-N and C-N bonds.
Molecular Structure, Intermolecular Interactions, and Solid State Phenomena
Crystallographic Investigations of 4-Iodo-3-nitroaniline and Its Derivatives
Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the detailed structural features of this compound in its solid state. These investigations have revealed a dynamic structure that responds to changes in temperature, leading to distinct phases with unique characteristics.
Single-crystal X-ray diffraction studies have provided a precise three-dimensional map of the atomic arrangement within this compound. researchgate.net Analysis at room temperature (293 K) reveals a monoclinic crystal system. researchgate.netresearchgate.net In this high-temperature phase, the primary amine group (–NH₂) adopts a pyramidal geometry. researchgate.netnumberanalytics.com A key conformational feature is the orientation of the nitro group (–NO₂), which is inclined with respect to the plane of the benzene (B151609) ring. researchgate.netnumberanalytics.com
At a low temperature of 120 K, the compound exists in a different phase, though it retains its fundamental molecular conformation. researchgate.net In the low-temperature structure, there are two pairs of independent molecules, with the molecules within each pair being related by noncrystallographic inversion centers. researchgate.net
Crystallographic Data for this compound
| Parameter | High-Temperature Phase (293 K) | Low-Temperature Phase (120 K) |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 12.5219 | 12.4284 |
| b (Å) | 4.2601 | 8.4419 |
| c (Å) | 16.0008 | 15.7093 |
| β (°) | 111.556 | 111.338 |
| Volume (ų) | 793.86 | 1537.2 |
Source: Fábry et al., 2014. researchgate.netresearchgate.net
This compound is isostructural with its chloro-analogue, 4-chloro-3-nitroaniline (B51477), and both undergo a continuous, second-order phase transition upon cooling. researchgate.netnumberanalytics.com This transition in this compound occurs at a temperature of 200 K. researchgate.netnumberanalytics.com Such transitions involve a continuous change in a structural parameter without latent heat. numberanalytics.com
The transition from the high-temperature phase (above 200 K) to the low-temperature phase has been investigated through single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.netnumberanalytics.com A significant structural change accompanying this phase transition is the doubling of the b lattice parameter in the low-temperature unit cell compared to the room-temperature cell. researchgate.net This change signifies a shift to a more ordered, lower-symmetry arrangement at reduced temperatures.
A prominent feature of the high-temperature crystal structure of this compound is the presence of conformational disorder in the nitro substituent. researchgate.netnumberanalytics.com The nitro group is disordered over two distinct orientations, inclined towards the benzene ring plane, with each site having an occupancy of 0.5. numberanalytics.com This phenomenon is attributed to the energetic competition between different hydrogen bonding configurations. researchgate.net
Upon cooling and passing through the 200 K phase transition, this disorder is resolved. researchgate.net In the low-temperature phase, the nitro groups become fixed in a single orientation. researchgate.net The structure of this low-temperature phase exhibits inversion twinning, which can be described as the presence of stacking faults in the crystal lattice. researchgate.net This is indicated by a Flack parameter very close to 0.5, suggesting an equal presence of twinned domains. researchgate.net
Polymorphism and Phase Transitions in Solid States
Supramolecular Assembly and Non-Covalent Interactions
The crystal packing of this compound is governed by a network of non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and collectively dictate the supramolecular architecture of the solid. researchgate.netmdpi.com
Hydrogen bonds are the principal interactions defining the supramolecular structure of this compound. The molecules are linked into sheets through a combination of two primary types of hydrogen bonds. numberanalytics.com
Firstly, there are three-center N–H⋯(O)₂ hydrogen bonds, where a single hydrogen atom from the amine group interacts with both oxygen atoms of a nitro group on an adjacent molecule. numberanalytics.com It is believed that the competition inherent in these three-centered bonds is a primary reason for the disorder observed in the nitro group at room temperature. researchgate.net
Secondly, a moderately strong N–H⋯N hydrogen bond connects the amine group of one molecule to the amine group of another. researchgate.netresearchgate.net This interaction creates a robust backbone for the crystal structure, forming a zigzag chain with a C(3) graph-set motif that runs parallel to the monoclinic b axis. researchgate.netresearchgate.net This specific hydrogen-bonding network is preserved in both the high- and low-temperature phases of the crystal. researchgate.netresearchgate.net
Furthermore, in the broader class of iodo-nitroaromatic compounds, short contacts between the iodine atom and an oxygen atom of a nitro group (iodo⋯nitro interactions) are recognized as a substantial factor in supramolecular aggregation. capes.gov.br These halogen-bonding interactions, alongside other weak forces, contribute to the stability and specific packing arrangement observed in the crystal lattice of this compound and its derivatives. iucr.org
Halogen Bonding Interactions Involving the Iodine Moiety (I⋯O, I⋯nitro)
The iodine atom in organoiodine compounds possesses an electron-deficient region, known as a σ-hole, which can participate in attractive, directional interactions with electron-rich atoms, a phenomenon termed halogen bonding. The interaction between an iodine atom and the oxygen of a nitro group (I⋯O) is a particularly robust and well-documented supramolecular synthon used in crystal engineering. core.ac.uk This iodo⋯nitro interaction has been identified as a key structure-directing force in numerous nitro-iodoarenes. core.ac.ukiucr.org
In studies of various nitrobenzylidene-iodoaniline isomers, the I⋯O(nitro) halogen bond was observed in several structures, demonstrating its potential to direct molecular assembly. iucr.orgacs.org However, the formation of this bond is not guaranteed and competes with other potential interactions. For instance, in certain co-crystals, halogen bonds may form preferentially with other acceptor sites, such as an imine nitrogen, over the nitro oxygen. acs.org
Aromatic π…π Stacking Interactions in Crystalline Architectures
Aromatic π…π stacking is another significant non-covalent interaction that influences the crystal packing of planar aromatic molecules. This interaction involves the face-to-face or offset stacking of aromatic rings, contributing to the stabilization of the crystal lattice.
In the broader family of iodo-nitroanilines and their derivatives, π…π stacking interactions are frequently observed, often working in concert with hydrogen and halogen bonds to build the final crystal architecture. iucr.orgresearchgate.net For example, in the crystal structure of 4-nitrobenzylidene-2′-iodoaniline, individual molecular chains formed by hydrogen bonds are further linked into sheets by π…π stacking interactions. researchgate.net In another isomer, these stacking interactions, combined with other forces, contribute to the formation of a complete three-dimensional structure with a centroid-to-centroid distance of 3.650 Å. iucr.org
However, much like the iodo⋯nitro interaction, π…π stacking is not a universal feature in this class of compounds. In the specific case of 4-Iodo-2-methyl-5-nitroaniline, for instance, no significant aromatic π–π-stacking interactions are present in the crystal structure. researchgate.net The presence and geometry of these interactions are highly sensitive to the substitution pattern on the aromatic ring, which modulates the molecule's electronic distribution and steric profile.
Construction of Complex Sheets and Three-Dimensional Frameworks
The interplay of the aforementioned interactions—hydrogen bonding, halogen bonding, and π-stacking—results in the assembly of molecules into extended supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.
The crystal structure of this compound is a prime example of a sheet-like architecture. In this case, the molecules are primarily linked by a combination of hydrogen bonds. Specifically, the structure features three-center N—H⋯(O)₂ hydrogen bonds, where the amino group interacts with the two oxygen atoms of a nitro group on a neighboring molecule, alongside two-center N—H⋯N hydrogen bonds. researchgate.net This network of hydrogen bonds effectively connects the molecules into robust two-dimensional sheets. researchgate.net
In related isomeric systems, the construction principle can be different. The combination of C—H⋯O hydrogen bonds and I⋯O(nitro) interactions can generate sheets, which are then further linked by π⋯π stacking forces to create a three-dimensional framework. iucr.org The co-crystal of caffeine (B1668208) and this compound also forms a layered structure, though it is characterized by comparatively weak intralayer interactions. rsc.org
Co-crystallization and Crystal Engineering Principles
Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a solid, such as solubility, stability, and mechanical behavior, without altering the covalent structure of the active molecule. ul.ie This is achieved by combining the target molecule with a carefully selected "co-former" in a specific stoichiometric ratio.
Rational Design of Co-crystals Involving this compound
The rational design of co-crystals hinges on the predictable formation of robust supramolecular synthons between the target molecule and the co-former. ul.iemdpi.com A systematic study on the co-crystallization of caffeine with a series of halogenated nitroanilines, including this compound, exemplifies this approach. rsc.orgscribd.com
In this research, caffeine was chosen as a co-former, and a 1:1 co-crystal with this compound (CAF/4I3NA) was successfully synthesized and characterized. rsc.org The goal of this systematic approach was to investigate how the interplay of various functional groups across a series of related anilines would direct the resulting co-crystal structures and, consequently, their properties. rsc.orgscribd.com While computational screening methods can aid in predicting favorable co-former pairings, this study also highlighted the importance of a broad experimental search, as sometimes unexpected synthons can form. rsc.orgrsc.org
Structure-Mechanical Property Relationships in Co-crystalline Systems
A key motivation for co-crystal design is the ability to tune the material's mechanical properties. The arrangement of molecules and the strength of the interactions between them directly influence how a crystal responds to stress. researchgate.net
The study of caffeine-nitroaniline co-crystals established a clear relationship between the supramolecular structure and the mechanical behavior of the crystals. rsc.orgscribd.com The co-crystals were classified based on their packing (e.g., 2D flat layer, corrugated layer, 3D interlocked) and the strength of their intermolecular interactions. rsc.org The mechanical response was assessed qualitatively by applying pressure to the crystals.
The co-crystal of caffeine and this compound (CAF/4I3NA) was found to form a structure with weak interactions within its layers. Upon the application of mechanical stress, this co-crystal exhibited brittle fracture. rsc.orgscribd.com This behavior contrasted with other co-crystals in the same series that had strong intralayer interactions, which showed shear deformation (plasticity). rsc.org
| Co-crystal | Structural Motif | Interaction Strength | Mechanical Behavior |
|---|---|---|---|
| CAF/4I3NA | 2D Layered | Weak Intralayer | Brittle Fracture rsc.org |
| CAF/4Cl3NA | 2D Layered | Weak Intralayer | Brittle Fracture rsc.org |
| CAF/2I4NA | 2D Flat Layer | Strong Intralayer | Shear Deformation rsc.org |
| CAF/2Cl5NA | 2D Flat Layer | Strong Intralayer | Shear Deformation rsc.org |
| CAF/4F3NA | 3D Interlocked | - | Brittle Fracture rsc.org |
Transferability of Supramolecular Synthons
A central goal of crystal engineering is the ability to reliably predict crystal structures based on the concept of transferable supramolecular synthons—robust and predictable patterns of intermolecular interactions. The iodo⋯nitro synthon is often considered a reliable tool in the design of new crystal structures. core.ac.uk Its robustness stems from the well-defined electronic and geometric characteristics of the halogen bond. core.ac.uk
However, the transferability of any given synthon is not absolute. The formation of a crystal structure is a complex process of molecular recognition where various potential synthons compete. The study involving caffeine and this compound demonstrates this complexity. rsc.org While certain synthons might be anticipated based on the functional groups present, the final structure may be governed by a different, more stable arrangement. The observation that even "least expected synthons" can play a role underscores the need for comprehensive screening and characterization. rsc.org The successful application of approaches like the Supramolecular Synthon-Based Fragment Approach (SBFA) to quantify interactions shows a move towards a more predictive science, but the competition between different interaction types remains a key challenge in the field. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Caffeine |
| 4-chloro-3-nitroaniline |
| 2-iodo-4-nitroaniline |
| 2-chloro-5-nitroaniline |
| 4-fluoro-3-nitroaniline |
| 4-nitrobenzylidene-2′-iodoaniline |
| 4-Iodo-2-methyl-5-nitroaniline |
Advanced Spectroscopic Characterization and Computational Studies
Application of Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in the detailed characterization of 4-iodo-3-nitroaniline, providing definitive information on its structure, purity, and molecular composition.
Vibrational Spectroscopy (Raman and FTIR) for Structural Confirmation
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, serves as a powerful tool for confirming the molecular structure of this compound by probing its molecular vibrations. gatewayanalytical.com These techniques are complementary, as Raman spectroscopy detects changes in polarizability, making it sensitive to homo-nuclear bonds (e.g., C-C), while FTIR measures changes in dipole moment, effectively identifying hetero-nuclear functional groups. gatewayanalytical.com
Studies on this compound and isostructural compounds like 4-chloro-3-nitroaniline (B51477) have utilized Raman spectroscopy to investigate their structures and phase transitions. researchgate.netresearchgate.net The Raman spectrum of this compound provides a unique fingerprint based on its vibrational modes. For instance, characteristic peaks corresponding to the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro (NO₂) group, and vibrations of the benzene (B151609) ring, including the C-I bond, can be identified. These experimental spectra are often interpreted with the aid of DFT calculations, which help in the precise assignment of the observed vibrational bands. researchgate.net The analysis confirms the presence and connectivity of the functional groups as dictated by its chemical name.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| N-H Stretching | 3300-3500 | Confirms the presence of the primary amine (-NH₂) group. |
| C-H Aromatic Stretching | 3000-3100 | Indicates the aromatic nature of the benzene ring. |
| NO₂ Asymmetric Stretching | 1500-1560 | Confirms the presence of the nitro (-NO₂) group. |
| NO₂ Symmetric Stretching | 1335-1385 | Further confirms the nitro group. |
| C=C Aromatic Stretching | 1400-1600 | Corresponds to the vibrations of the benzene ring framework. |
| C-N Stretching | 1250-1360 | Relates to the bond between the ring and the amine/nitro groups. |
| C-I Stretching | 500-600 | Confirms the presence of the iodine substituent. |
Note: The exact wavenumbers for this compound would be determined from its specific experimental spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure and assessing the purity of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the iodo, nitro, and amino substituents. The electron-withdrawing nitro group and the iodo atom, along with the electron-donating amino group, create a unique electronic distribution that deshields or shields adjacent protons to varying degrees. This results in a specific set of signals in the aromatic region of the spectrum, and the integration of these signals confirms the number of protons. The protons of the amino group typically appear as a broad singlet. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. spectrabase.com The carbon atoms directly attached to the electronegative iodine and nitro groups are significantly shifted downfield. The position of the signals confirms the substitution pattern on the benzene ring. For example, in a related compound, 4-iodo-3-nitroanisole, the carbon atoms show distinct shifts that allow for full structural assignment. nih.gov NMR characterization is a standard method used in synthetic procedures involving this compound. mdpi.com
Mass Spectrometry (GC-MS) for Compound Identification and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying this compound and analyzing its fragmentation pattern upon ionization. In GC-MS, the gas chromatograph separates the compound from any impurities, after which the mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.
The mass spectrum of this compound will show a distinct molecular ion (M⁺) peak corresponding to its molecular weight (264.02 g/mol ). spectrabase.comepa.gov The high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). massbank.eu The presence of iodine, a heavy halogen, will also lead to characteristic isotopic patterns and fragmentation, such as the loss of the iodine atom. The analysis of these fragment ions helps to confirm the identity and structure of the compound. future4200.com
Theoretical and Computational Chemistry Investigations
Computational chemistry provides a theoretical framework to understand the electronic properties of this compound at a molecular level, complementing experimental findings.
Quantum Chemical Studies (Density Functional Theory) on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules like this compound. researchgate.net DFT calculations can predict the optimized molecular geometry, bond lengths, and bond angles with high accuracy, which often show good agreement with data obtained from X-ray crystallography. researchgate.net
Analysis of Intramolecular Charge Transfer (ICT) and Electronic Transitions
The "push-pull" nature of this compound, with its electron-donating amino group and electron-withdrawing nitro group, facilitates Intramolecular Charge Transfer (ICT) upon electronic excitation. rsc.org This phenomenon is central to the optical and electronic properties of the molecule.
Upon absorption of light, an electron is promoted from an occupied orbital (often localized on the donor part of the molecule) to an unoccupied orbital (often localized on the acceptor part). In this compound, this corresponds to a transition from a state with electron density concentrated around the amino group and the benzene ring (HOMO) to a state where the electron density is shifted towards the nitro group (LUMO). nycu.edu.twacs.org This charge redistribution is known as an ICT transition.
Theoretical methods, particularly Time-Dependent DFT (TD-DFT), are employed to calculate the electronic absorption spectra and characterize these electronic transitions. nycu.edu.twuea.ac.uk The calculations can predict the wavelength of maximum absorption (λmax) and the nature of the transitions (e.g., π → π*). Studies on similar molecules have shown that the energy and intensity of the ICT band are sensitive to the electronic properties of the substituents and the solvent environment. rsc.org The analysis of ICT is crucial for designing molecules with specific nonlinear optical (NLO) properties, where significant charge transfer is a desirable feature. researchgate.net
Prediction and Interpretation of Spectroscopic Signatures (e.g., SERS Enhancement Factors)
The prediction and interpretation of spectroscopic signatures for molecules like this compound are greatly enhanced by computational methods, particularly Density Functional Theory (DFT). scirp.org These theoretical calculations can predict vibrational frequencies (FTIR and Raman) which, when compared with experimental data, provide crucial insights into the molecular structure and vibrational modes. scirp.org
A particularly powerful technique for detecting trace amounts of substances is Surface-Enhanced Raman Scattering (SERS), which can amplify Raman signals by factors of 10⁷ to 10¹⁵. semanticscholar.org The enhancement in SERS is attributed to two main mechanisms: electromagnetic enhancement, which arises from localized surface plasmon resonance on rough metal surfaces (typically gold or silver), and chemical enhancement, which involves charge-transfer interactions between the molecule (analyte) and the metal substrate. orientjchem.orgmdpi.com
For nitroaniline isomers, computational modeling has shown that the SERS enhancement is highly dependent on the molecule's adsorption geometry on the metal surface. scirp.org The interaction is often mediated through the lone pair electrons of the amino group and the electron-withdrawing nitro group. scirp.org DFT calculations can predict the most stable orientation of the molecule on a metal cluster and estimate the degree of charge transfer. scirp.org This charge transfer magnitude, along with the HOMO-LUMO energy gap of the analyte-metal complex, can be correlated with the observed SERS enhancement factor. scirp.org
Studies on nitroaniline isomers have shown that the strength of the SERS signal can be influenced by the proximity of the functional groups. For instance, ortho-nitroaniline, where the amino and nitro groups are adjacent, may interact with a gold surface through both groups, affecting the enhancement factor. scirp.org It is predicted that the SERS enhancement for this compound would similarly be governed by the orientation and interaction of its amino, nitro, and iodo substituents with the SERS substrate. The relative enhancement of specific vibrational modes, such as the NO₂ stretching or NH₂ wagging modes, can provide information about the molecule's orientation on the surface. scirp.org
Table 1: Factors Influencing SERS Enhancement for Nitroaromatic Compounds
| Factor | Description | Predicted Effect on this compound |
| Adsorption Geometry | The orientation of the molecule on the metal surface. Interaction is often through the -NH₂ and -NO₂ groups. scirp.org | The molecule's orientation will be crucial, likely involving interactions via the nitro and amino groups with the metal surface. |
| Charge Transfer (CT) | Electron transfer between the analyte and the metal substrate. The magnitude of CT correlates with enhancement. scirp.org | Significant charge transfer is expected due to the electron-donating amino group and electron-withdrawing nitro and iodo groups, contributing to the chemical enhancement mechanism. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital of the analyte-metal complex. scirp.org | A smaller energy gap in the complex would suggest stronger interaction and potentially a larger SERS enhancement. |
| Substituent Position | The relative positions of functional groups can affect steric hindrance and the ability to interact with the surface. scirp.org | The ortho-positioning of the nitro group relative to the iodo group and meta- to the amino group will dictate the preferred binding conformation and influence which vibrational modes are most enhanced. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules over time. acs.orgmun.ca This method simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe structural rearrangements and interactions at an atomic level. mun.ca While specific MD studies on this compound are not widely published, the methodology can be described based on its application to similar molecules like substituted anilines and nitroaromatics. acs.orgresearchgate.net
A typical MD simulation involves placing the molecule of interest, in this case, this compound, into a simulation box filled with a chosen solvent (e.g., water). d-nb.info The interactions between all atoms are described by a force field (e.g., AMBER, OPLS). uoa.gr The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), generating a trajectory that records the position of each atom at every time step. acs.orgd-nb.info
Analysis of the MD trajectory can reveal key information:
Conformational Analysis: The flexibility of the molecule can be assessed by monitoring changes in dihedral angles, particularly the rotation of the nitro and amino groups relative to the benzene ring. mun.ca X-ray diffraction studies have shown that the nitro group in solid-state this compound is disordered, inclined at two different orientations relative to the benzene ring, a phenomenon driven by competing hydrogen bond interactions. nih.govresearchgate.net An MD simulation in solution would explore the energy barriers between these and other possible conformations.
Root-Mean-Square Deviation (RMSD): This metric is used to quantify the change in the molecule's conformation from its initial structure over time. Plateaus in the RMSD plot can indicate stable conformational states. acs.org
Intermolecular Interactions: MD simulations explicitly model interactions between the solute and solvent molecules. For this compound, this would involve analyzing the formation and lifetime of hydrogen bonds between the amino group and water molecules, as well as weaker interactions involving the nitro and iodo groups. researchgate.net The spatial distribution of solvent molecules around the solute can be visualized to understand the hydration structure. researchgate.net
By clustering the conformations sampled during the simulation, the most probable and energetically favorable structures in a given environment can be identified, providing a dynamic picture that complements static experimental data. biorxiv.org
Solvent Effects on Molecular Properties and Reactivity
The molecular properties and reactivity of push-pull molecules, which contain both electron-donating and electron-withdrawing groups, are often highly sensitive to the solvent environment. This compound, with its electron-donating amino (-NH₂) group and electron-withdrawing nitro (-NO₂) and iodo (-I) groups, is expected to exhibit significant solvent-dependent properties, a phenomenon known as solvatochromism. orientjchem.orgresearchgate.net
Computational studies on similar molecules like para-nitroaniline (pNA) have demonstrated that solvent polarity plays a crucial role in determining their electronic structure and spectroscopic behavior. chemrxiv.orgjournalirjpac.com These effects are typically modeled using methods like DFT combined with a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. eurjchem.comresearchgate.net
Key molecular properties affected by the solvent include:
Electronic Absorption Spectra: The intramolecular charge transfer (ICT) from the amino group to the nitro group is a key electronic transition in nitroanilines. chemrxiv.org Polar solvents tend to stabilize the more polar excited state more than the ground state. This stabilization leads to a decrease in the transition energy, resulting in a bathochromic shift (a shift to longer wavelengths, or red-shift) in the UV-Vis absorption spectrum. nih.govsciencepublishinggroup.com Conversely, non-polar solvents result in absorption spectra closer to the gas-phase values. chemrxiv.org
Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents. journalirjpac.com The increased charge separation in the ground state, induced by the solvent's reaction field, enhances the molecular dipole moment. Studies on pNA derivatives show a clear trend of increasing dipole moment with increasing solvent polarity. journalirjpac.com
Reactivity: Changes in the electronic structure induced by the solvent can affect the molecule's reactivity. The HOMO-LUMO energy gap is a common indicator of chemical reactivity; a smaller gap generally implies higher reactivity. journalirjpac.com As polar solvents stabilize the charge-transfer state, they can reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity and polarizability. journalirjpac.com
Table 2: Predicted Solvent Effects on Molecular Properties of this compound
| Property | Solvent Polarity | Predicted Effect | Rationale |
| UV-Vis λmax | Increasing | Bathochromic Shift (Red Shift) | Stabilization of the more polar intramolecular charge-transfer (ICT) excited state. chemrxiv.orgsciencepublishinggroup.com |
| Dipole Moment (µ) | Increasing | Increase | Enhanced charge separation in the ground state due to the solvent's reaction field. journalirjpac.com |
| HOMO-LUMO Gap | Increasing | Decrease | Stabilization of the LUMO associated with the electron-withdrawing groups, leading to enhanced reactivity. journalirjpac.com |
| Vibrational Frequencies | Increasing | Shifts in specific modes (e.g., -NO₂) | Solvent-solute interactions, such as hydrogen bonding, can perturb specific vibrational frequencies. nih.gov |
Derivatization Chemistry and Applications in Functional Molecule Synthesis
Chemical Transformations of 4-Iodo-3-nitroaniline
The reactivity of the amino, nitro, and iodo groups on the aniline (B41778) ring enables a wide range of derivatization reactions. These transformations are crucial for constructing more elaborate molecular architectures. a2bchem.com
The amino group of this compound can be readily functionalized through various reactions, including amidation and benzoylation.
Amidation: This reaction involves the formation of an amide bond by reacting the amino group with a carboxylic acid or its derivative. For instance, N-acylated dipeptide-like compounds can be synthesized by the amidation of the free amino functional group with fatty acids. google.com A general method for the synthesis of aminoacyl p-nitroanilines involves the in situ formation of a selenocarboxylate intermediate of protected amino acids, followed by amidation with an azide. beilstein-journals.org
Benzoylation: The amino group can be benzoylated using reagents like benzoyl chloride. nih.gov This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov Copper oxide has also been shown to be an effective catalyst for the benzoylation of amines under solvent-free conditions. tsijournals.com
A study on the benzoylation of various anilines, including nitro-substituted ones, demonstrated that the reaction of 3-nitroaniline (B104315) with benzoyl chloride can yield 3-nitrobenzanilide. nih.gov
Table 1: Examples of Amidation and Benzoylation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Carboxylic Acid Derivative | N-(4-iodo-3-nitrophenyl)amide | Amidation |
| This compound | Benzoyl Chloride | N-(4-iodo-3-nitrophenyl)benzamide | Benzoylation |
The nitro group in this compound is a key functional group that can be modified, most commonly through reduction to an amino group. This transformation is a critical step in the synthesis of many functional molecules.
The reduction of nitroarenes can be achieved using various reagents and conditions, and the choice of reducing agent can be crucial for chemoselectivity, especially in polynitro compounds. organic-chemistry.orgstackexchange.com Common methods for nitro group reduction include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate. organic-chemistry.org
Metal-Based Reductions: Reagents like iron in acidic media (Béchamp reduction), stannous chloride, or sodium borohydride (B1222165) in the presence of a catalyst are frequently used. unimi.it
Metal-Free Reductions: Methods using reagents like trichlorosilane (B8805176) and a tertiary amine, or tetrahydroxydiboron (B82485) have been developed for a mild and chemoselective reduction of nitro groups. organic-chemistry.org
The reduction of a nitro group to an amine drastically changes the electronic properties of the benzene (B151609) ring, converting an electron-withdrawing group into a strong electron-donating group. spcmc.ac.in This is a powerful strategy in multi-step synthesis to control the regioselectivity of subsequent reactions. spcmc.ac.in For instance, in dinitro compounds, one nitro group can often be selectively reduced. dergipark.org.tr In dinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com
While direct examples of introducing spiroamine scaffolds starting from this compound are not prevalent in the searched literature, the derivatization of its functional groups provides pathways to complex structures that could include spirocyclic systems. The synthesis of spiro-compounds often involves intramolecular reactions. The functional groups of this compound can be elaborated to create precursors for such cyclizations. For example, the amino group could be alkylated with a chain containing a suitable functional group that can then react with another part of the molecule to form the spirocyclic ring.
Modification of the Nitro Group
This compound as a Strategic Intermediate in Organic Synthesis
The trifunctionality of this compound makes it a valuable intermediate for the synthesis of a wide array of functional molecules, including pharmaceuticals and dyes. a2bchem.com The iodo group is particularly useful for cross-coupling reactions, allowing for the introduction of various substituents. a2bchem.com
Quinolines: this compound can serve as a precursor for substituted anilines that are then used to construct quinoline (B57606) rings. The synthesis of quinolines can be achieved through methods like the Skraup and Doebner-von Miller reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. researchgate.net A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from anilines like this compound after suitable modifications. researchgate.netacs.orgnih.gov For example, N-(2-alkynyl)anilines can be cyclized using reagents like iodine monochloride (ICl) or iodine (I₂) to produce 3-iodoquinolines. researchgate.netacs.org
Indoles: The synthesis of indole (B1671886) derivatives can be achieved through various methods starting from substituted anilines. The Bartoli reaction, for instance, allows for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.org By first reducing the nitro group of a derivative of this compound, one could potentially access precursors for other indole syntheses like the Fischer indole synthesis. rsc.org A general synthesis of polysubstituted indoles involves the reaction of N-arylhydroxylamines (obtained from the reduction of nitroarenes) with conjugated terminal alkynes. nih.gov
Imidazoles: While direct synthesis routes to imidazoles from this compound were not detailed in the provided search results, the functional groups of this compound can be manipulated to form the necessary precursors for imidazole (B134444) ring formation. For example, the reduction of the nitro group to an amine would yield a diamine derivative (after further substitution at the iodo position), which is a common precursor for imidazole synthesis.
This compound and its derivatives are used in the synthesis of dyes and pigments. a2bchem.comdataintelo.comchemicalbook.in The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. The specific substituents on the aniline ring, such as the iodo and nitro groups, influence the color and properties of the resulting dye. For example, 4-methyl-3-nitroaniline (B15663) is used as an intermediate for dyes and pigments. chemicalbook.in The synthesis of disperse dyes often involves the diazotization of heterocyclic arylamines and coupling with other components. researchgate.net The presence of a nitro group is common in dye precursors. researchgate.net
Preparation of Organometallic Reagents and Their Applications
The carbon-iodine bond in this compound is the principal site for derivatization via organometallic chemistry. This functionality allows the molecule to serve as a versatile building block in the synthesis of more complex functional molecules. While the direct formation of highly reactive organometallic species like Grignard or organolithium reagents from this compound is challenging due to the presence of the acidic amine (-NH₂) and reducible nitro (-NO₂) groups, the compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. mt.commt.com In these transformations, a pre-formed organometallic reagent is coupled with the aryl iodide, or an organometallic intermediate is generated in situ. wikipedia.orguwindsor.ca These methods provide powerful and modular routes for carbon-carbon bond formation. solubilityofthings.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide. harvard.edu For this compound, this reaction facilitates the synthesis of substituted 2-nitro-4-aminobiphenyls, which are valuable precursors for various dyes, pharmaceuticals, and heterocyclic compounds like carbazoles. acs.orggre.ac.uk The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. harvard.edulibretexts.org The high reactivity of the C-I bond in this compound allows the coupling to proceed under relatively mild conditions. acs.org Research on similar substrates, such as 1-iodo-4-nitrobenzene (B147127), demonstrates that these couplings are high-yielding and tolerant of the nitro group. acs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner (Organoboron) | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Nitro-4-amino-1,1'-biphenyl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 4'-Methoxy-2-nitro-1,1'-biphenyl-4-amine |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-(Thiophen-2-yl)-3-nitroaniline |
This table presents illustrative data based on established Suzuki-Miyaura reaction protocols for nitro-substituted aryl iodides. harvard.eduacs.orgmdpi.com
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. mdpi.commdpi.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base, such as triethylamine, which also often serves as the solvent. walisongo.ac.id When applied to this compound, the Sonogashira coupling yields 4-alkynyl-3-nitroaniline derivatives. These products are highly useful intermediates for synthesizing nitrogen-containing heterocycles, conjugated polymers, and molecular electronics. mdpi.com Studies involving the coupling of 1-iodo-4-nitrobenzene with various terminal alkynes have shown the reaction to be efficient and high-yielding, indicating a similar utility for this compound. walisongo.ac.idnih.gov
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 4-(Phenylethynyl)-3-nitroaniline |
| Trimethylsilylacetylene | Pd(OAc)₂ / CuI | Dabco | DMF | 3-Nitro-4-((trimethylsilyl)ethynyl)aniline |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-3-nitroaniline |
This table presents illustrative data based on established Sonogashira reaction protocols for nitro-substituted aryl iodides. walisongo.ac.idnih.govrsc.org
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgikm.org.my A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally unaffected by air or moisture. wikipedia.orgnrochemistry.com This reaction allows for the introduction of a wide variety of alkyl, vinyl, aryl, and other organic groups at the 4-position of the this compound core. The resulting products serve as building blocks for complex natural products and materials. ikm.org.myorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nrochemistry.com
Table 3: Representative Conditions for Stille Coupling of this compound
| Coupling Partner (Organostannane) | Catalyst System | Additive | Solvent | Product Type |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Nitro-4-amino-1,1'-biphenyl |
| Tributyl(vinyl)stannane | Pd(OAc)₂ / P(furyl)₃ | - | DMF | 3-Nitro-4-vinylaniline |
| (Thiophen-2-yl)trimethylstannane | Pd₂(dba)₃ / AsPh₃ | LiCl | Dioxane | 4-(Thiophen-2-yl)-3-nitroaniline |
This table presents illustrative data based on established Stille reaction protocols for related substrates. nrochemistry.comorganic-chemistry.org
Advanced Research on Biological Activity Mechanisms and Pharmacological Potential
Mechanistic Investigations of Related Nitroaromatic Compound Bioactivity
The biological effects of many nitroaromatic compounds are not exerted by the parent molecule itself but rather by reactive intermediates formed through metabolic processes within the cell. This bioactivation is a critical step in their mechanism of action. svedbergopen.comencyclopedia.pub
Prodrug Activation via Enzymatic Reduction to Nitroso Derivatives
A common feature of nitroaromatic compounds is their function as prodrugs, which are inactive molecules that are converted into their active forms in the body. svedbergopen.com The activation process is initiated by the reduction of the nitro group (-NO₂). encyclopedia.pubnih.gov This reduction can proceed through a series of steps, often catalyzed by enzymes known as nitroreductases. svedbergopen.comencyclopedia.pub
The initial step in the two-electron reduction pathway leads to the formation of a nitroso derivative (-NO). oup.comresearchgate.net This transformation is a key activation step, as the resulting nitroso intermediate is often more reactive than the parent nitro compound. researchgate.net While the nitroso intermediate is a crucial species, it is often transient and not easily detected because the subsequent reduction to a hydroxylamine (B1172632) derivative can be much faster. oup.comnih.gov
The general mechanism for the two-electron reduction is as follows: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N(OH)₂ → Ar-NO + H₂O mdpi.com
Role of Cellular Reducing Systems in Bioactivation
The bioactivation of nitroaromatic compounds is dependent on the presence of cellular reducing systems that can donate electrons. mdpi.com Various flavoenzymes, which are enzymes that use flavin cofactors like FAD (flavin adenine (B156593) dinucleotide) or FMN (flavin mononucleotide), play a pivotal role in this process. nih.govmdpi.com These enzymes utilize cellular reducing equivalents, primarily from NADPH or NADH, to catalyze the reduction of the nitro group. nih.gov
Cellular enzymes implicated in the bioactivation of nitroaromatics include:
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of nitroaromatics to form nitroso and subsequently hydroxylamino intermediates. oup.comnih.gov They are found in various bacteria and are considered important for the selective toxicity of some nitroaromatic drugs against these organisms. scielo.br
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron transfer to the nitroaromatic compound, forming a nitro anion radical. oup.com In the presence of oxygen, this radical can transfer the electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion, leading to a futile cycle and oxidative stress. scielo.broup.com
NADPH:Cytochrome P-450 Reductase: This enzyme, located in the endoplasmic reticulum of eukaryotic cells, primarily reduces nitroaromatics via a one-electron pathway, contributing to redox cycling and oxidative stress. mdpi.com
NAD(P)H:Quinone Oxidoreductase (NQO1): This cytosolic enzyme catalyzes the two-electron reduction of various compounds, including some nitroaromatics. mdpi.comnih.gov
The specific enzymes involved and the predominant reduction pathway (one- or two-electron) can vary depending on the specific nitroaromatic compound, the cell type, and the local oxygen concentration. mdpi.comresearchgate.net
Formation of Reactive Intermediates and Their Cellular Consequences
The enzymatic reduction of nitroaromatic compounds generates a cascade of reactive intermediates that are largely responsible for their biological effects. svedbergopen.comresearchgate.net
The key reactive species formed include:
Nitro Anion Radical (Ar-NO₂⁻•): Formed through a one-electron reduction, this radical can react with molecular oxygen to produce superoxide anions (O₂⁻•), which can lead to the formation of other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). scielo.brresearchgate.net This process, known as redox cycling, can induce significant oxidative stress, leading to damage of cellular macromolecules such as lipids, proteins, and DNA. researchgate.net
Nitroso Intermediate (Ar-NO): This electrophilic species can covalently bind to cellular nucleophiles, including thiol groups in proteins and glutathione, potentially leading to enzyme inactivation and disruption of cellular redox balance. nih.gov
Hydroxylamine Derivative (Ar-NHOH): This intermediate can also be oxidized back to the nitroso derivative, contributing to futile cycling. Furthermore, it can be protonated and lose water to form a highly reactive nitrenium ion (Ar-NH⁺), which can form adducts with DNA, leading to mutations and genotoxicity. researchgate.net
The cellular consequences of the formation of these reactive intermediates are manifold and can include:
Oxidative Stress: The excessive production of ROS can overwhelm the cell's antioxidant defenses, leading to peroxidative damage to cell membranes and other cellular components. researchgate.net
DNA Damage: Direct adduction of reactive intermediates to DNA bases or oxidative damage to DNA by ROS can cause strand breaks and mutations, which can trigger cell death pathways or lead to carcinogenesis. researchgate.netnih.gov
Protein Dysfunction: Covalent modification of proteins by reactive intermediates can alter their structure and function, leading to the inhibition of critical enzymes and disruption of cellular signaling pathways.
Exploration of Potential Biological Targets and Signaling Pathways
The cellular damage induced by the reactive metabolites of nitroaromatic compounds can trigger various signaling pathways, ultimately leading to specific cellular outcomes such as the inhibition of cell growth or programmed cell death.
Interaction with Enzymes and Protein Modulation (e.g., Poly(ADP-ribose) Polymerase Inhibition)
The reactive intermediates generated from nitroaromatic compounds can interact with and modulate the activity of various cellular proteins. A notable example of a protein family that can be targeted, either directly or indirectly, by the consequences of nitroaromatic bioactivation is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. mdpi.com
PARPs are crucial enzymes involved in DNA repair. mdpi.com When DNA single-strand breaks occur, which can be a consequence of the oxidative stress and reactive intermediates generated by nitroaromatic compounds, PARP-1 is recruited to the site of damage. mdpi.com The inhibition of PARP enzymes is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. mdpi.comnih.gov While direct inhibition of PARP by 4-iodo-3-nitroaniline has not been documented, the principle of targeting DNA repair pathways is relevant to the broader class of DNA-damaging agents. The inhibition of PARP can lead to the accumulation of DNA damage and sensitize cancer cells to the cytotoxic effects of such agents. itn.pt
Furthermore, the selenoprotein thioredoxin reductase (TrxR) has been identified as a target for some nitroaromatic compounds. researchgate.net TrxR is a key enzyme in the cellular antioxidant system. Its inhibition can exacerbate oxidative stress and induce apoptosis. researchgate.net
Induction of Apoptosis and Inhibition of Cell Proliferation
A significant outcome of the cellular stress and damage caused by the bioactivation of nitroaromatic compounds is the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. nih.govnih.gov
The mechanisms leading to these effects can include:
Cell Cycle Arrest: DNA damage can trigger cell cycle checkpoints, leading to a halt in cell division to allow for DNA repair. For instance, some nitroaromatic compounds have been shown to cause cell cycle arrest in the G2/M phase. nih.gov If the damage is too extensive to be repaired, the cell may be directed towards apoptosis.
Mitochondrial Apoptotic Pathway: Oxidative stress and DNA damage can lead to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.gov This initiates a cascade of caspase activation (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program, leading to characteristic morphological changes like DNA condensation and fragmentation. nih.gov
Induction of Autophagy: In some cases, nitroaromatic compounds can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. nih.gov While autophagy can sometimes be a survival mechanism, it can also contribute to cell death. nih.gov
Recent studies on novel nitroaromatic compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines at nanomolar concentrations and to induce apoptosis and cellular senescence. nih.gov
Influence on Specific Cellular Pathways (e.g., Hedgehog pathway)
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in the development of various cancers. portico.org The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which alleviates its inhibition of the Smoothened (SMO) receptor. Activated SMO then triggers a downstream signaling cascade culminating in the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival. google.com
While direct studies detailing the influence of this compound on the Hedgehog pathway are not extensively documented, the structural motifs present in this compound are found in molecules known to inhibit this pathway. For instance, the core structure of vismodegib, a known SMO inhibitor, involves a substituted aniline (B41778) derivative. portico.org Research into multitarget Hedgehog pathway inhibitors has explored a variety of chemical scaffolds, some of which bear resemblance to derivatives of this compound, suggesting that this compound could serve as a valuable starting point for the development of new Hh pathway modulators. google.com The inhibition of the Hh pathway, particularly at the level of SMO, has proven to be a viable strategy in cancer therapy. researchgate.net
Derivatives of this compound could potentially interact with key components of the Hh pathway, such as the SMO receptor. The electronic and steric properties conferred by the iodo and nitro groups on the aniline ring could influence binding affinity and inhibitory activity. The development of inhibitors that target the Hh pathway is an active area of research, with a focus on overcoming resistance to existing drugs and improving therapeutic outcomes. google.com
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their pharmacological potential.
Design and Synthesis of Analogs with Enhanced Activity
The design and synthesis of analogs of this compound aim to enhance its biological activity by systematically modifying its chemical structure. The core aniline ring with its iodo and nitro substituents provides a scaffold that can be elaborated through various synthetic strategies. a2bchem.com
One common approach involves the modification of the amino group. For example, acylation of the amino group to form amides can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. The nature of the acyl group, whether aliphatic or aromatic, can significantly impact activity. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, at the iodo position allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. These modifications can influence the molecule's interaction with its biological target.
The synthesis of such analogs often involves multi-step reaction sequences. For instance, starting from a substituted nitroaniline, a series of reactions including halogenation, nitration, and coupling reactions can be employed to build molecular complexity. acs.org The choice of synthetic route is often guided by the desired final structure and the need for regiochemical control. mdpi.com
Below is an interactive table summarizing the synthesis of various bioactive analogs based on nitroaniline scaffolds.
| Starting Material | Reaction Type | Reagents | Product Type | Potential Application | Reference |
| 2-chloro-5-nitroaniline | Sandmeyer reaction, Suzuki coupling | NaNO₂, KI, Pd(PPh₃)₄ | Phenylpyridine derivative | Hedgehog pathway inhibitor intermediate | portico.org |
| 3-nitroaniline (B104315) | Acylation | Carboxylic acid, coupling agent | N-acylated nitroaniline | Antiplasmodial | mdpi.com |
| 2-iodo-3-(trifluoromethyl)benzoic acid | Ullmann-like ether synthesis | Phenol, Cu catalyst | Diaryl ether | Antiplasmodial intermediate | mdpi.com |
| 4-fluoro-2-nitroaniline | Nucleophilic aromatic substitution | Ethyl bromoacetate | Quinoxaline precursor | Kinase inhibitor | mdpi.com |
Evaluation of Selectivity in Biological Systems
Selectivity is a critical parameter for any therapeutic agent, as it determines the extent to which a drug acts on its intended target versus off-targets, thereby influencing its efficacy and side-effect profile. For bioactive derivatives of this compound, evaluating their selectivity is a key step in their development.
The selectivity of these compounds can be assessed through a variety of in vitro and in vivo assays. For instance, if a derivative is designed as a kinase inhibitor, its activity would be tested against a panel of different kinases to determine its selectivity profile. A highly selective inhibitor will show potent activity against its target kinase with minimal inhibition of other kinases. mdpi.com
The structural features of the this compound derivatives play a significant role in determining their selectivity. The nature and position of substituents can create specific interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, that are not possible with other proteins. For example, the presence of a halogen atom like iodine can lead to halogen bonding, which can contribute to both affinity and selectivity.
In the context of anticancer agents, selectivity often refers to the ability of a compound to preferentially kill cancer cells over normal cells. Some prodrugs are designed to be activated by specific enzymes that are overexpressed in tumor cells. For example, the prodrug 4-iodo-3-nitrobenzamide (B1684207) is selectively reduced to a toxic species in cancer cells due to a deficiency in a specific mitochondrial energy transfer process in these cells. nih.gov This represents a powerful strategy for achieving selective tumoricidal activity.
The evaluation of selectivity is an iterative process, where the data from selectivity assays feeds back into the design of new analogs with improved selectivity profiles. This iterative cycle of design, synthesis, and testing is central to the discovery of new and effective therapeutic agents. nih.gov
Below is a data table outlining the key considerations for evaluating the selectivity of bioactive compounds.
| Evaluation Parameter | Method | Desired Outcome | Importance |
| Target Affinity | In vitro binding assays (e.g., SPR, ITC) | High affinity for the intended target | Determines potency |
| Off-Target Profiling | Kinase panels, receptor screening | Low affinity for off-targets | Minimizes side effects |
| Cellular Potency | Cell-based functional assays | Potent activity in target-expressing cells | Confirms cellular activity |
| Cytotoxicity | Viability assays in normal vs. cancer cells | Higher toxicity in cancer cells | Indicates therapeutic window |
Applications in Advanced Functional Materials
Development of Materials with Unique Optical Properties
The specific arrangement of functional groups on the benzene (B151609) ring of 4-iodo-3-nitroaniline gives rise to significant intramolecular charge transfer, a key characteristic for developing materials with novel optical functionalities. This has led to investigations into its non-linear optical properties and its potential use in generating terahertz radiation.
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, finding use in optical switching, data storage, and frequency conversion. jhuapl.eduinoe.rorsc.org Organic molecules with a "push-pull" electronic structure, like nitroanilines, are particularly promising candidates for NLO applications. researchgate.net The intramolecular charge transfer from the electron-donating amino group (-NH₂) to the electron-withdrawing nitro group (-NO₂) through the π-conjugated system of the benzene ring is the primary source of high NLO response. researchgate.net
Research into related nitroaniline derivatives has demonstrated their significant NLO capabilities. The efficiency of these materials is often evaluated by techniques such as the Kurtz-Perry powder method, which measures the second-harmonic generation (SHG) efficiency. researchgate.net For instance, 1-iodo-3-nitrobenzene (B31131) has been identified as a potentially capable material for NLO applications. researchgate.net While specific quantitative NLO data for this compound is not extensively documented in the provided search results, its molecular structure strongly suggests it possesses NLO properties comparable to other studied nitroanilines. The presence of the heavy iodine atom can further influence the crystal packing and electronic properties, potentially enhancing the NLO response.
Table 1: Comparison of NLO-Relevant Properties in Nitroaniline Derivatives This table is generated based on conceptual data and properties of similar compounds discussed in the search results.
| Compound | Key Structural Feature | NLO Property Investigated | Potential Advantage |
|---|---|---|---|
| This compound | Push-pull system with heavy atom (Iodine) | Second-Harmonic Generation (SHG) | Heavy atom may influence crystal packing for favorable phase-matching. |
| m-Nitroaniline | Push-pull system | Third-Order NLO (χ(3)) inoe.ro | Studied for saturation absorption and nonlinear refraction. inoe.ro |
| p-Nitroaniline | Maximized resonance stabilization | Second-Order Polarizability (β) acs.org | Strong intramolecular charge transfer. researchgate.net |
Terahertz (THz) radiation, occupying the frequency range between microwave and infrared, has applications in spectroscopy, security screening, and medical imaging. semanticscholar.org A prominent method for generating tunable THz waves is difference-frequency generation (DFG) in NLO crystals. semanticscholar.orgresearchgate.net
Organic crystals are highly effective for THz wave generation due to their large second-order optical nonlinearities. semanticscholar.org Research has shown that nitroaniline-based organic crystals are particularly promising. For example, single crystals of 3-nitroaniline (B104315) have demonstrated the ability to generate coherent terahertz waves. Furthermore, derivatives like N-benzyl-2-methyl-4-nitroaniline (BNA) have been used to create widely tunable and powerful THz sources. semanticscholar.orgresearchgate.netnih.gov The efficiency of THz generation in these materials relies on factors like a high NLO coefficient and favorable phase-matching characteristics between the optical pump waves and the generated THz wave. semanticscholar.orgresearchgate.net
Given that this compound is a crystalline NLO material, it stands as a suitable candidate for investigation in THz wave generation. researchgate.netnih.gov Its hydrogen-bonded crystal structure and inherent nonlinear optical properties are prerequisites for the DFG process. researchgate.net
Investigation of Non-linear Optical (NLO) Properties
Integration into Polymer and Composite Systems
The functional groups of this compound allow for its incorporation into larger macromolecular structures, such as polymers and composites, to impart specific properties.
Derivatives of aniline (B41778) are sometimes used as additives to modify the properties of polymers. For example, 3-nitroaniline can be added to polymers to improve characteristics like thermal stability and color retention. The introduction of this compound into a polymer matrix could offer similar benefits. Furthermore, its distinct chemical structure could be leveraged to introduce other functionalities, such as high refractive index or radiation shielding, owing to the presence of the heavy iodine atom. The development of polyoxometalate–polymer composites highlights a strategy where functional molecules are integrated into polymer matrices to create high-performance materials. mdpi.com
Conductive polymers are a class of organic materials with the ability to conduct electricity, finding applications in electronics, sensors, and energy storage. numberanalytics.com Polyaniline is one of the most studied conductive polymers. numberanalytics.com Aniline and its derivatives are the fundamental building blocks for synthesizing polyaniline.
This compound serves as a potential monomer or a precursor for creating functionalized conductive polymers. a2bchem.com The amino group can participate in polymerization reactions, while the iodo and nitro groups offer sites for subsequent chemical modifications. a2bchem.com The iodo group, in particular, is amenable to various cross-coupling reactions, which allows for the attachment of other functional moieties to the polymer backbone, enabling the fine-tuning of its electronic and physical properties. a2bchem.com
Role as Polymer Additives for Enhanced Properties
Design of Stimuli-Responsive Materials based on Phase Transitions
Stimuli-responsive materials, which change their properties in response to external triggers like temperature, are critical for developing sensors, actuators, and smart devices. numberanalytics.com Reversible solid-state phase transformations are a key mechanism for creating such materials. researchgate.net
This compound is a notable example of a molecular crystal that exhibits a temperature-induced phase transition. researchgate.netnih.gov Research has shown that it undergoes a continuous, second-order phase transition at 200 K (-73 °C). researchgate.netnih.gov This transition has been characterized using single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.netnih.gov
At room temperature (the high-temperature phase), the nitro group of the molecule is disordered, occupying two different orientations relative to the benzene ring plane. researchgate.netnih.gov Upon cooling below 200 K, the structure transitions to a low-temperature phase where this disorder is removed, and the nitro groups become ordered. nih.gov This structural change is accompanied by a doubling of the 'b' crystallographic axis. nih.gov The driving force for this phase transition appears to be the competition between different hydrogen bonding interactions within the crystal lattice, specifically the three-centered N—H···O hydrogen bonds involving the primary amine and the nitro group. researchgate.netnih.gov The reversibility of this transformation makes this compound a model compound for designing stimuli-responsive materials based on molecular-level structural changes. researchgate.net
Table 2: Phase Transition Data for this compound Data extracted from single-crystal X-ray diffraction and calorimetry studies. researchgate.netnih.gov
| Property | High-Temperature Phase (>200 K) | Low-Temperature Phase (<200 K) |
|---|---|---|
| Transition Temperature | N/A | 200 K |
| Nature of Transition | N/A | Continuous (Second-Order) |
| Crystal System | Monoclinic | Monoclinic |
| Key Structural Feature | Disorder of the nitro substituent | Ordered nitro substituent |
| Unit Cell Parameter 'b' | Standard | Doubled relative to high-T phase |
| Driving Mechanism | Competition in N—H···O and N—H···N hydrogen bonds | Resolution of hydrogen bond competition |
| Experimental Probes | X-ray Diffraction, Raman Spectroscopy, DSC | X-ray Diffraction, Raman Spectroscopy, DSC |
Environmental Fate and Advanced Analytical Methodologies
Investigations into Environmental Degradation Pathways
Advanced Oxidation Processes (AOPs) are recognized as highly effective methods for degrading persistent organic pollutants in water. mdpi.com Ozonation, a prominent AOP, utilizes ozone (O₃) to either directly oxidize contaminants or to generate highly reactive hydroxyl radicals (•OH) that can degrade a wide range of organic molecules. mdpi.comresearchgate.net
While specific studies on the ozonation of 4-Iodo-3-nitroaniline are not extensively detailed in the available literature, the degradation pathway can be inferred from research on structurally similar compounds, such as p-nitroaniline (PNA). The reaction mechanism for the degradation of organic pollutants by ozonation involves either direct oxidation by O₃ molecules or indirect oxidation via •OH radicals. mdpi.com The presence of the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring of this compound would influence its reactivity towards ozone and hydroxyl radicals. epa.gov Research on PNA degradation in petrochemical wastewater using an O₃/UV process demonstrated high removal efficiencies. mdpi.com The study highlighted that under optimal conditions, the removal rate of PNA could reach 94% in synthetic solutions and 81% in real wastewater samples. mdpi.com The degradation efficiency is influenced by factors such as pH, ozone dosage, and the presence of other ions in the water matrix. frontiersin.org
| Compound | System | Key Conditions | Removal Efficiency | Source |
| p-Nitroaniline (PNA) | O₃/UV | pH: 9.0, O₃ rate: 0.9 g/h, Time: 40 min | 94% (synthetic), 81% (real sample) | mdpi.com |
| Bisphenol A (BPA) | Ozonation | pH: 7.0, O₃ dose: 1.0 mg/L, Time: 10 min | 100% | frontiersin.org |
This table presents findings on related compounds to illustrate the potential efficacy of ozonation for degrading nitroaromatic structures.
Biotransformation is a key process in the environmental degradation of nitroaromatic compounds. Microbial enzymes can catalyze reactions that alter the structure of these chemicals, often leading to their mineralization. Studies on analogous compounds, particularly p-nitroaniline, provide insight into the potential biotransformation pathways for this compound.
Research using bacterial strains, such as Pseudomonas sp., has demonstrated the ability to degrade p-nitroaniline. nih.goveaht.org The primary mechanism involves the enzymatic reduction of the nitro group (-NO₂) to an amino group (-NH₂), a reaction catalyzed by nitroreductase enzymes. nih.goveaht.org This initial step is crucial as it transforms the nitroaromatic compound into a more biodegradable aromatic amine. Subsequent enzymatic reactions can lead to the opening of the aromatic ring and eventual mineralization. nih.gov
Key enzymes induced during the biotransformation of p-nitroaniline include nitroreductase, catalase, peroxidase, and catechol dioxygenases. nih.goveaht.org The identification of various metabolites confirms a stepwise degradation pathway. For p-nitroaniline, identified intermediates include p-phenylenediamine (B122844), acetanilide (B955), and catechol, which are then further degraded. nih.goveaht.org The presence of an iodine atom on the this compound ring may influence the rate and pathway of biotransformation compared to p-nitroaniline.
| Parent Compound | Bacterial Strain | Key Metabolites Identified | Analytical Confirmation | Source |
| p-Nitroaniline | Pseudomonas DL17 | p-Phenylenediamine, Acetanilide, Acetaminophen, Catechol, cis,cis-Muconic acid | ¹H NMR, FTIR, GC-MS | nih.goveaht.org |
This table summarizes the biotransformation products of p-nitroaniline, a structural analog of this compound, to suggest potential degradation pathways.
Oxidative Degradation Processes (e.g., Ozonation)
Development of Advanced Analytical Techniques for Detection and Monitoring
The low concentrations at which environmental contaminants often occur necessitate the development of highly sensitive and selective analytical methods for their detection and quantification in complex matrices like soil and water. researchgate.netresearchgate.net
Several advanced analytical methodologies have been developed for the trace analysis of aromatic amines and their derivatives. These methods often involve a sample preparation and preconcentration step to enhance sensitivity and remove matrix interferences, followed by chromatographic separation and detection. chromatographyonline.com
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used for extracting and concentrating nitroanilines from water samples. researchgate.netresearchgate.netchromatographyonline.com An on-line SPE system coupled with High-Performance Liquid Chromatography (HPLC) and UV detection has been successfully used for the determination of aniline (B41778) and nitroanilines in tap and pond water. chromatographyonline.com For gas chromatography (GC) analysis, which offers high selectivity and sensitivity, a derivatization step is often required for polar compounds like nitroanilines. researchgate.netpsu.edu Headspace SPME with on-fiber derivatization followed by GC-Mass Spectrometry (GC-MS) is a sensitive, solvent-free approach for determining aromatic amines. psu.edu Other miniaturized extraction techniques include stir bar sorptive extraction (SBSE) and liquid-phase microextraction (LPME). researchgate.netresearchgate.net
| Analytical Technique | Target Analytes | Matrix | Limit of Detection (LOD) | Source |
| MMF-SPME-HPLC | Nitrophenols | Environmental Water | 0.075–0.27 µg/L | researchgate.net |
| On-line SPE-HPLC-UV | Aniline and Nitroanilines | Tap and Pond Water | Not specified, but sufficient for trace analysis | chromatographyonline.com |
| HS-SPME-GC-MS | Aromatic Amines | Environmental and Food Samples | Not specified, but described as sensitive | psu.edu |
| LPME-GC-MS | Aromatic Amines | Water Samples | Not specified, but shows good reproducibility (RSD ≤ 11%) | researchgate.net |
This table showcases various analytical techniques and their performance for related nitroaromatic compounds, indicating methodologies applicable to this compound.
Identifying the transformation products or metabolites of this compound in environmental samples is critical for understanding its degradation pathways and the potential formation of more persistent or toxic byproducts. This process, known as speciation and metabolite identification, relies on powerful analytical tools capable of structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying volatile and semi-volatile metabolites. nih.goveaht.org The mass spectrometer fragments the molecules in a predictable manner, creating a unique mass spectrum or "fingerprint" that allows for identification. For instance, in the biotransformation study of p-nitroaniline, GC-MS was used to confirm the fragmentation patterns of metabolites like p-phenylenediamine (molecular ion peak at m/z 108) and acetanilide (molecular ion peak at m/z 135). eaht.org
In addition to GC-MS, spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. FTIR helps to identify the functional groups present in the metabolites, while ¹H NMR provides detailed information about the chemical environment of hydrogen atoms, allowing for precise structural confirmation. nih.goveaht.org The combined use of these techniques provides a high degree of confidence in the identification of unknown metabolites formed during environmental degradation processes. nih.gov
Future Research Directions and Emerging Opportunities
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. oup.comoecd-ilibrary.org Future research concerning 4-Iodo-3-nitroaniline will increasingly focus on green chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. oecd-ilibrary.orgrsc.org
Key areas of innovation include:
Catalytic Systems: Exploring novel catalysts, particularly those based on earth-abundant metals like cobalt, can lead to more sustainable processes. acs.orgacs.org Research into cobalt-catalyzed redox-economical coupling of o-nitroanilines with alcohols to produce benzimidazoles, for example, showcases a move away from precious metal catalysts and external redox reagents. acs.orgacs.org Further investigation could adapt such systems for transformations involving this compound.
Electrochemical Synthesis: Electrosynthesis presents a green alternative to traditional chemical methods by using electricity to drive reactions, often under mild conditions and without the need for stoichiometric reagents. researchgate.net This approach could be applied to the synthesis or modification of this compound, potentially offering higher atom economy and reduced environmental impact. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, often leading to higher yields and shorter reaction times. rasayanjournal.co.in Its application in the synthesis of heterocyclic compounds from nitroanilines demonstrates its potential for creating more efficient and sustainable pathways. rasayanjournal.co.in
Benign Solvents and Reaction Conditions: A significant push in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents. researchgate.net Research into performing reactions under atmospheric pressure and in aqueous media, as demonstrated in the catalytic monoreduction of dinitro compounds, could be adapted for the synthesis of this compound. oup.comresearchgate.net
Advanced Computational Modeling for Structure-Property-Activity Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. wordpress.comacs.org For this compound, these techniques offer powerful ways to predict its behavior and guide the design of new molecules with desired properties.
Future computational efforts will likely concentrate on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and reactivity of this compound and its derivatives. acs.orgresearchgate.net Such calculations can provide insights into reaction mechanisms, predict spectroscopic properties, and help understand structure-property relationships. acs.orgacs.org For instance, DFT has been used to study the reduction of 4-nitroaniline, providing thermodynamic analysis of the reaction pathway. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. researchgate.netuc.pt By developing QSAR/QSPR models for derivatives of this compound, researchers can predict the efficacy of new compounds as potential drugs or functional materials, thereby streamlining the discovery process. researchgate.net
Molecular Docking and Dynamics Simulations: These techniques are crucial in drug discovery for predicting how a molecule will bind to a biological target. Given that nitroaniline derivatives are used in pharmaceuticals, these simulations can help in the rational design of new drug candidates based on the this compound scaffold. mdpi.com
Integration of Omics Technologies for Comprehensive Biological Profiling
Omics technologies, such as metabolomics, proteomics, and transcriptomics, provide a holistic view of the biological effects of chemical compounds. nih.gov These technologies are increasingly being used in toxicology and drug discovery to understand mechanisms of action and to group chemicals based on their biological effects. nih.govmdpi.com
Emerging opportunities for this compound in this area include:
Metabolomics for Chemical Grouping: Metabolomics can provide a "biological fingerprint" of a chemical's effect on an organism. researchgate.netnih.gov Studies have shown that metabolomics can be used to group chemicals with similar toxicological profiles, which can be a powerful tool for risk assessment. nih.govresearchgate.net 4-Chloro-3-nitroaniline (B51477) has been included in such studies, and similar approaches could be applied to this compound to understand its biological impact. nih.gov
Toxicogenomics: This field integrates omics data with toxicology to investigate the cellular responses to chemical exposure. mdpi.com By studying the changes in gene expression, protein levels, and metabolite profiles in response to this compound, researchers can gain a deeper understanding of its potential toxicity and mechanisms of action. mdpi.com This information is crucial for ensuring the safe use of this compound and its derivatives.
Rational Design of Next-Generation Functional Materials with Tailored Performance
The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced functional materials. a2bchem.com The ability to tune its properties through chemical modification opens up a wide range of possibilities. caltech.edu
Future research in this domain will likely focus on:
Conducting Polymers: Substituted anilines can be polymerized to create conducting polymers with tunable electronic properties. escholarship.org By incorporating this compound into polymer chains, it may be possible to create new materials with specific conductivity, solubility, and dispersion stability for applications in next-generation electronics. escholarship.org
Nonlinear Optical (NLO) Materials: Nitroanilines are known for their NLO properties, which are important for applications in optoelectronics. researchgate.net Computational studies have shown that substituent and solvent effects can enhance these properties. researchgate.net Further research into synthesizing and characterizing derivatives of this compound could lead to the development of new, high-performance NLO materials.
Crystal Engineering: The iodo and nitro groups in this compound can participate in specific intermolecular interactions, such as halogen and hydrogen bonds, which can be used to control the packing of molecules in a crystal. mdpi.comrsc.org This control over the solid-state structure is crucial for designing materials with desired mechanical and thermal properties. rsc.org Studies on co-crystals of caffeine (B1668208) with halogenated nitroanilines, including this compound, have demonstrated how crystal structure influences mechanical behavior. rsc.org
Interdisciplinary Approaches for Addressing Complex Scientific Challenges
The full potential of this compound can be realized through collaborations that bridge different scientific disciplines. The complexity of modern scientific problems often requires a multifaceted approach that combines expertise from chemistry, biology, physics, and materials science.
Examples of interdisciplinary opportunities include:
Medicinal Chemistry and Biology: The development of new drugs based on the this compound scaffold requires close collaboration between synthetic chemists who design and create new molecules, and biologists who test their efficacy and mechanism of action. acs.orgmdpi.com Halogenated compounds are increasingly appreciated in drug development. acs.org
Materials Science and Engineering: The design and fabrication of new functional materials, such as sensors or electronic devices, based on this compound derivatives will benefit from the combined expertise of materials scientists who can characterize the material's properties and engineers who can integrate them into functional devices. caltech.edusqu.edu.om
Chemistry and Environmental Science: Assessing the environmental fate and impact of this compound and its byproducts requires collaboration between chemists who can develop analytical methods for their detection and environmental scientists who can study their behavior in ecosystems. epa.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
